molecular formula C21H20FN3O4 B1219874 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B1219874
M. Wt: 397.4 g/mol
InChI Key: VZRIPUUFFWSBSB-UHFFFAOYSA-N
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Description

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenoxy group, and an oxazole ring, making it a molecule of interest in various fields of scientific research .

Preparation Methods

The synthesis of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Chemical Reactions Analysis

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20FN3O4/c1-26-18-8-7-14(11-19(18)27-2)9-10-24-21-16(12-23)25-20(29-21)13-28-17-6-4-3-5-15(17)22/h3-8,11,24H,9-10,13H2,1-2H3

InChI Key

VZRIPUUFFWSBSB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=CC=C3F)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=CC=C3F)C#N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 2
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 5
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Reactant of Route 6
5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

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